5-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]thiazolidine-2,4-dione
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Overview
Description
5-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties
Preparation Methods
The synthesis of 5-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]thiazolidine-2,4-dione typically involves the condensation of 3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of methoxy and nitrophenyl groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the thiazolidine ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazolidinedione derivatives.
Scientific Research Applications
5-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its antimicrobial and anti-inflammatory properties make it a candidate for studying biological pathways and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antitumor agent and its effects on various biological targets.
Industry: It may be used in the development of new materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential microbial enzymes . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 5-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]thiazolidine-2,4-dione include other thiazolidinedione derivatives, such as:
Rosiglitazone: Known for its antidiabetic properties.
Pioglitazone: Another antidiabetic agent with anti-inflammatory effects.
Troglitazone: Previously used as an antidiabetic drug but withdrawn due to safety concerns.
The uniqueness of this compound lies in its specific functional groups and their combined effects on its biological activity and reactivity.
Properties
Molecular Formula |
C18H14N2O6S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H14N2O6S/c1-25-15-8-12(9-16-17(21)19-18(22)27-16)4-7-14(15)26-10-11-2-5-13(6-3-11)20(23)24/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
WUUPEKZYYNJLBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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